4-Fluorophenyl piperidine-1-carboxylate - 539805-23-7

4-Fluorophenyl piperidine-1-carboxylate

Catalog Number: EVT-3004490
CAS Number: 539805-23-7
Molecular Formula: C12H14FNO2
Molecular Weight: 223.247
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multicomponent Reactions: One approach involves using multicomponent reactions, such as those mediated by zinc and catalyzed by cobalt, to synthesize tertiary diarylmethylamines containing the 4-fluorophenyl piperidine-1-carboxylate moiety [].
  • Stepwise Synthesis: Other methods involve a stepwise approach, beginning with commercially available starting materials like piperidin-4-ylmethanol [] or tert-butyl 4-hydroxypiperidine-1-carboxylate []. These methods often utilize reactions such as acylation, sulfonation, and substitution to introduce the desired functionalities.

Examples

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: This compound, a key intermediate for the drug Vandetanib, is synthesized from piperidin-4-ylmethanol through a three-step process involving acylation, sulfonation, and substitution [].
  • Synthesis of 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine: This tertiary diarylmethylamine is synthesized through a multicomponent reaction involving 4-bromoanisole, 4-fluorobenzaldehyde, piperidine, zinc dust, and a cobalt bromide catalyst [].

Medicinal Chemistry

Molecular Structure Analysis
  • Single Crystal X-ray Diffraction: Single-crystal X-ray diffraction studies have been conducted on numerous 4-Fluorophenyl piperidine-1-carboxylate derivatives [, , , , , , , , , , , , , , , , , , , , ]. These studies provide detailed information about the bond lengths, bond angles, and torsional angles within the molecules, offering insights into their conformations and spatial arrangements.
  • Computational Studies: Density functional theory (DFT) calculations have also been employed to study the electronic structure and optimize the geometry of these molecules []. These calculations can provide information about the molecule's electronic properties and its potential reactivity.
  • Hirshfeld Surface Analysis: Hirshfeld surface analysis has been used to investigate intermolecular interactions in crystals of these derivatives, revealing insights into their packing motifs and crystal stability [, ].

Examples

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate: This compound, synthesized using a modified Bruylants approach, features a sterically congested structure with a second nitrogen atom on the N-tert-butyl piperazine substructure, providing opportunities for further chemical modifications [].
  • Crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate: The single crystal structure, determined by X-ray diffraction, was compared to the DFT optimized structure at the B3LYP/6-311 + G(2d, p) level, demonstrating good agreement between the experimental and theoretical results []. Additionally, molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were performed to further understand the electronic properties of the molecule [].
Mechanism of Action
  • Enzyme Inhibition: Some 4-Fluorophenyl piperidine-1-carboxylate derivatives exhibit potent and selective inhibition of enzymes, such as monoacylglycerol lipase (MAGL) []. Inhibition of MAGL, a key enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leads to enhanced retrograde endocannabinoid signaling.
  • Receptor Binding: Other derivatives, like NR2B-selective NMDA receptor antagonists and atypical DAT inhibitors, exert their biological effects through specific binding to their respective target receptors [, ]. These interactions modulate receptor activity and downstream signaling pathways, leading to therapeutic benefits.

Examples

  • JZL184: This compound is a highly selective and potent MAGL inhibitor that increases 2-AG concentrations in the brain []. JZL184 prolongs depolarization-induced suppression of excitation (DSE) and inhibition (DSI), two forms of retrograde synaptic depression mediated by endocannabinoid signaling []. This compound serves as a valuable tool for investigating 2-AG-mediated signaling and its therapeutic potential in various neurological disorders.
  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines: These modifications have led to derivatives with improved metabolic stability and maintained atypical DAT inhibitor profiles []. Replacing the piperazine ring with homopiperazine or piperidine, particularly the latter, has shown promising results in enhancing metabolic stability while retaining DAT affinity [].
Applications
  • NR2B-Selective NMDA Receptor Antagonists: Researchers have developed 4-fluorophenyl piperidine-1-carboxylate derivatives, such as 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, as orally bioavailable and brain-penetrant NR2B-selective NMDA receptor antagonists []. These compounds have potential applications in treating neuropathic pain, Parkinson's disease, and other neurological disorders.
  • Atypical DAT Inhibitors: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have yielded derivatives with improved metabolic stability and retained atypical dopamine transporter (DAT) inhibitor profiles []. These compounds may have therapeutic potential for treating psychostimulant use disorders.
  • CGRP Receptor Antagonists: The compound (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711) is an orally bioavailable CGRP receptor antagonist currently in clinical trials for migraine treatment []. CGRP receptor antagonists are a new class of migraine drugs that block the activity of calcitonin gene-related peptide, a molecule involved in pain transmission.
  • Toll-like receptor 4 (TLR4) signaling inhibitors: The derivative ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) acts as a selective inhibitor of TLR4 signaling []. This compound has shown potential as an antisepsis agent by suppressing the production of inflammatory mediators like cytokines and nitric oxide.

Examples

  • TAK-242: This compound has shown potent inhibition of TLR4 signaling, effectively suppressing the production of pro-inflammatory mediators such as TNF-α, IL-6, and NO in both murine and human cell models []. TAK-242 selectively targets TLR4 signaling without affecting other TLR pathways (TLR2, -3, -9) or IL-1β-induced IL-8 production [].
  • BMS-927711: This orally bioavailable CGRP antagonist demonstrates high potency and selectivity for the CGRP receptor []. It exhibits favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability and brain penetration []. Furthermore, BMS-927711 effectively reduces CGRP-induced facial blood flow in a primate model, supporting its therapeutic potential for migraine [].

Structural Chemistry

tert-Butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques including 1H NMR, 13C NMR, MS, and FT-IR. Its single crystal structure was determined using X-ray diffraction (XRD). Density functional theory (DFT) calculations were performed to optimize the molecular structure and analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). []

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

Compound Description: TAK-242 is a novel, small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It exhibits potent anti-inflammatory activity by selectively suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. [, ] Studies have investigated its mechanism of action, revealing its ability to inhibit TLR4 intracellular signaling without affecting ligand binding. [] Further research explored the unique metabolic fate of TAK-242, demonstrating its metabolism into cyclohexene and phenyl ring moieties. [, ] The cyclohexene ring moiety has been shown to bind to endogenous macromolecules, while the phenyl ring undergoes various metabolic transformations. []

tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

Compound Description: This sterically congested piperazine derivative was prepared using a modified Bruylants approach. The compound is notable for its unique chemistry, specifically the presence of a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure. This feature contributes to the formation of a pharmacologically relevant core. []

(3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol

Compound Description: This compound is a potential impurity in the synthesis of Paroxetine hydrochloride, a medication used to treat depression and anxiety. A synthetic route for this compound was developed, highlighting its significance in pharmaceutical quality control. []

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b)

Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor. It demonstrated efficacy in preclinical models of psychostimulant use disorders by reducing the reinforcing effects of cocaine and methamphetamine without exhibiting intrinsic psychostimulant activity in rats. [] Despite its promising profile, improvements in DAT affinity and metabolic stability were sought for developing potential drug candidates. []

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] This compound effectively increases 2-AG concentrations in the brain, leading to prolonged depolarization-induced suppression of excitation (DSE) and inhibition (DSI) – two forms of retrograde synaptic depression mediated by eCB signaling. []

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Compound Description: This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including the anticancer drug crizotinib. [] The compound's structure has been confirmed by MS and 1H NMR analyses, with its synthesis involving a three-step process. []

tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer. It was synthesized from piperidin-4-ylmethanol through a three-step process. []

tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate

Compound Description: The crystal structure of this compound has been determined, revealing a chair conformation for the substituted piperidine ring with both substituents in equatorial positions. [] Intermolecular N—H⋯O and C—H⋯O hydrogen bonds contribute to the formation of molecular ribbons along the a-axis direction in the crystal lattice. []

tert-Butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate

Compound Description: This compound serves as a crucial intermediate in the synthesis of novel antiarteriosclerotic agents. A safe and scalable synthetic process for this compound has been developed, employing a Reformatsky-type reaction followed by reduction. [] The process was successfully scaled up to pilot manufacturing on a 500 L scale. []

Properties

CAS Number

539805-23-7

Product Name

4-Fluorophenyl piperidine-1-carboxylate

IUPAC Name

(4-fluorophenyl) piperidine-1-carboxylate

Molecular Formula

C12H14FNO2

Molecular Weight

223.247

InChI

InChI=1S/C12H14FNO2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2

InChI Key

DXTPIMILZQNZKA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.